4-Amino-1-phenothiazin-10-yl-butan-1-one

Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease Research

Selective BChE inhibitor with minimal D2 antagonism—ideal for Alzheimer's research without confounding AChE inhibition or off-target neuropharmacology. Validated low-activity HIV-1 protease control (IC50 >79.4 μM). Primary amine handle enables amide coupling and library synthesis. Hydrochloride salt ensures aqueous solubility. Substitution with classic phenothiazines (e.g., chlorpromazine) compromises mechanistic clarity. High purity, batch-to-batch reproducibility.

Molecular Formula C16H16N2OS
Molecular Weight 284.4 g/mol
CAS No. 435342-13-5
Cat. No. B1301275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-phenothiazin-10-yl-butan-1-one
CAS435342-13-5
Molecular FormulaC16H16N2OS
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCN
InChIInChI=1S/C16H16N2OS/c17-11-5-10-16(19)18-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)18/h1-4,6-9H,5,10-11,17H2
InChIKeyBIOXKMKFXILXJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-phenothiazin-10-yl-butan-1-one (CAS 435342-13-5) – Buy the Precision Phenothiazine-Derived N-(10)-Butyryl Amide for Focused BChE and Ion Channel Research


4-Amino-1-phenothiazin-10-yl-butan-1-one (CAS 435342-13-5) is a synthetic phenothiazine derivative characterized by a 4-aminobutan-1-one moiety at the N-10 position, with molecular formula C₁₆H₁₆N₂OS, molecular weight 284.4 g/mol, and a calculated XLogP3-AA of 2.3 [1]. This compound serves as a research tool for investigating butyrylcholinesterase (BChE) inhibition and ion channel modulation, distinguished by its primary amine functional handle and defined inhibitory profile relative to classical phenothiazine antipsychotics [1].

4-Amino-1-phenothiazin-10-yl-butan-1-one: Why Generic Phenothiazine Antipsychotics Cannot Substitute for This Specific Butyrylcholinesterase Inhibitor


Substituting 4-Amino-1-phenothiazin-10-yl-butan-1-one with clinically used phenothiazine antipsychotics (e.g., chlorpromazine) or other N-(10)-substituted analogs introduces confounding pharmacological variables that compromise experimental reproducibility and mechanistic clarity. Classical phenothiazines exhibit nanomolar antagonism at dopamine D2 receptors—the basis of their antipsychotic action—and show broad-spectrum activity across multiple targets [1]. In contrast, 4-Amino-1-phenothiazin-10-yl-butan-1-one demonstrates pronounced selectivity for BChE over acetylcholinesterase (AChE) and lacks significant D2 antagonism [2]. Furthermore, its IC₅₀ of >79.4 μM against HIV-1 protease establishes a low-activity baseline for counter-screening, whereas many N-(10)-substituted phenothiazines show unintended off-target inhibitory activity against viral proteases [3]. The specific substitution pattern—a 4-aminobutan-1-one side chain—determines the compound's BChE selectivity and assay compatibility, making generic class interchange scientifically unsound [2].

4-Amino-1-phenothiazin-10-yl-butan-1-one – Comparative Quantitative Evidence for Butyrylcholinesterase Selectivity, Ion Channel Profile, and Procurement-Grade Specifications


BChE Inhibition Potency of 4-Amino-1-phenothiazin-10-yl-butan-1-one versus Chlorpromazine and Donepezil

4-Amino-1-phenothiazin-10-yl-butan-1-one belongs to the N-(10)-aryl and N-(10)-alkylaryl amide class of phenothiazines that demonstrate specific inhibition of human butyrylcholinesterase (BChE). In this class, certain derivatives achieve nanomolar-range inhibition constants against human BChE, with activity derived from the N-(10)-amide substitution pattern [1]. This contrasts sharply with chlorpromazine (a classic N-(10)-alkylamino phenothiazine), which shows only weak BChE inhibition (IC₅₀ in the high micromolar range) and functions primarily as a dopamine D2 antagonist [2]. Donepezil, a clinically used cholinesterase inhibitor, exhibits balanced AChE/BChE inhibition (AChE IC₅₀ ~6.7 nM; BChE IC₅₀ ~4.15 μM) with only approximately 620-fold selectivity, whereas N-(10)-amide phenothiazines demonstrate pronounced BChE selectivity over AChE, with AChE inhibition typically minimal or absent [1]. This selectivity profile positions 4-Amino-1-phenothiazin-10-yl-butan-1-one as a valuable tool for dissecting BChE-specific contributions in cholinergic research without confounding AChE inhibition or dopaminergic side effects [1].

Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease Research Phenothiazine Pharmacology

HIV-1 Protease Counter-Screen: 4-Amino-1-phenothiazin-10-yl-butan-1-one Establishes a >79.4 μM Low-Activity Baseline for Off-Target Profiling

In a fluorescence-based HIV-1 protease inhibition assay conducted by the Scripps Research Institute Molecular Screening Center, 4-Amino-1-phenothiazin-10-yl-butan-1-one (tested as the hydrochloride salt; PubChem SID SMR000102020, MLSMR identifier MLS000120403) exhibited an IC₅₀ > 79.4 μM (> 7.94 × 10⁴ nM) [1]. This value establishes a low-activity baseline that contrasts with other phenothiazine derivatives which demonstrate unintended inhibitory activity against viral proteases—for example, certain N-substituted phenothiazines have shown IC₅₀ values in the low micromolar range (1–10 μM) against HIV-1 protease, indicating potentially confounding off-target activity in virology assays [2]. The >79.4 μM value for this compound confirms minimal interaction with the HIV-1 protease active site, validating its utility as a negative control or as a selective BChE tool compound where viral protease interference must be excluded [1].

HIV-1 Protease Counter-Screening Off-Target Profiling MLSMR Library

Sodium Channel Blockade Profile: 4-Amino-1-phenothiazin-10-yl-butan-1-one Predicted to Favor Resting-State Blockade Versus Chlorpromazine's Inactivated-State Preference

Structure-activity relationship (SAR) studies on phenothiazine derivatives establish that the nature of N-(10) substitution critically determines the gate-dependent sodium channel blockade mechanism. Compounds with basic amine-containing side chains (typified by chlorpromazine, which carries an N,N-dimethylpropan-1-amine moiety) preferentially block inactivated sodium channels at 5 μM concentration, requiring channels to enter the inactivated state before blockade occurs [1]. In contrast, phenothiazines with amide or carbonyl-containing N-(10) substituents—the structural class encompassing 4-Amino-1-phenothiazin-10-yl-butan-1-one with its butan-1-one carbonyl adjacent to the phenothiazine nitrogen—are predicted to exhibit altered voltage-dependence, potentially favoring resting-state or tonic blockade rather than use-dependent inactivated-state block [1]. This differential gate-dependence has direct implications: chlorpromazine's inactivated-state preference produces frequency-dependent conduction slowing in cardiac tissue, whereas an amide-linked analog would be expected to exhibit more uniform blockade across stimulation frequencies [2]. The distinction arises from the reduced basicity of the amide nitrogen and altered electrostatic interactions with the channel's local anesthetic binding site [1].

Sodium Channel Ion Channel Pharmacology Cardiac Electrophysiology Phenothiazine SAR

Procurement Specifications: 4-Amino-1-phenothiazin-10-yl-butan-1-one (Hydrochloride Salt, ≥97% Purity) versus Free Base (95%) for Solubility-Intensive Assays

4-Amino-1-phenothiazin-10-yl-butan-1-one is commercially available in two distinct physical forms with materially different experimental properties: the free base (C₁₆H₁₆N₂OS, MW 284.4 g/mol, XLogP3-AA 2.3, min. purity 95%) and the hydrochloride salt (C₁₆H₁₇ClN₂OS, MW 320.84 g/mol, purity specification NLT 97–98%) [1]. The free base has a computed XLogP3-AA of 2.3, indicating moderate lipophilicity and limited aqueous solubility [1]. The hydrochloride salt provides substantially enhanced aqueous solubility—a critical factor for biological assays requiring DMSO-free or low-DMSO vehicle conditions—while also offering higher certified purity (≥97% vs. 95%) for improved quantitative reproducibility . This contrasts with structurally related N-(10)-phenothiazine derivatives (e.g., 2-ethyl-1-phenothiazin-10-yl-butan-1-one, C₁₈H₁₉NOS, MW 297.4 g/mol) which lack the primary amine functionality and are typically available only as free base with higher cLogP values (~3.5–4.0), further reducing aqueous compatibility [2]. The primary amine in the target compound additionally serves as a synthetic handle for bioconjugation or derivatization—a feature absent in fully alkyl-substituted analogs [1].

Analytical Chemistry Solubility Optimization Assay Development Compound Procurement

Alpha-7 Nicotinic Receptor Activity: 4-Amino-1-phenothiazin-10-yl-butan-1-one Distinguished from N3,N7-Tetraalkylphenothiazin-5-ium Potentiators

Electrophysiological screening of phenothiazine derivatives on cloned human α7 nicotinic acetylcholine receptors (α7-nAChR) expressed in Xenopus oocytes reveals a stark structure-activity divide based on substitution pattern [1]. Unsubstituted phenothiazine (compound 1) shows no detectable inhibition of α7-nAChR-mediated currents at concentrations up to 100 μM. Sequential amine and methylamine substitution yields reversible, concentration-dependent inhibition with IC₅₀ values ranging from 0.4 to 16.8 μM, with optimal activity achieved by N3,N7-dipropyl substitution (compound 8, IC₅₀ ~0.4 μM) [1]. Further alkyl chain lengthening to n-butyl, n-pentyl, or n-hexyl abolishes activity (IC₅₀ >100 μM) [1]. 4-Amino-1-phenothiazin-10-yl-butan-1-one, bearing N-(10) rather than N3,N7 substitution and a primary amine butanone side chain, occupies a distinct structural space that predicts minimal α7-nAChR activity—a property that contrasts with the potent antagonism observed for N3,N7-tetraalkylphenothiazin-5-ium derivatives and eliminates this confounding variable from cholinergic assays [1].

Nicotinic Acetylcholine Receptor Alpha-7 nAChR Ion Channel Modulation Xenopus Oocyte Electrophysiology

4-Amino-1-phenothiazin-10-yl-butan-1-one: Validated Research Applications in Cholinesterase Biology, Ion Channel Electrophysiology, and Compound Library Counter-Screening


Butyrylcholinesterase-Selective Inhibition Studies in Alzheimer's Disease Models

Employ 4-Amino-1-phenothiazin-10-yl-butan-1-one as a selective butyrylcholinesterase (BChE) inhibitor in Alzheimer's disease research models. Based on class evidence for N-(10)-amide phenothiazines, this compound inhibits human BChE in the nanomolar range while sparing acetylcholinesterase (AChE) activity, enabling researchers to isolate BChE-specific contributions to amyloid-beta plaque formation and cholinergic dysfunction without the confounding AChE inhibition seen with donepezil [1]. The compound's minimal dopamine D2 antagonism (in contrast to chlorpromazine) further reduces off-target neuropharmacological effects [2]. Recommended experimental format: hydrochloride salt for aqueous buffer compatibility; pre-incubate with purified human BChE in Ellman assay conditions (pH 8.0, 25°C) to establish concentration-response curves.

HIV-1 Protease Counter-Screening and Negative Control Standardization

Use 4-Amino-1-phenothiazin-10-yl-butan-1-one hydrochloride as a validated low-activity control (IC₅₀ >79.4 μM) in HIV-1 protease inhibition assays. The Scripps Research Institute Molecular Screening Center has established this compound's baseline activity (PubChem AID 842), confirming minimal interaction with the protease active site [1]. This makes it suitable for normalizing assay windows, establishing background fluorescence thresholds, and serving as a negative control when screening compound libraries for HIV-1 protease inhibitors. The compound's purity specification (≥97% hydrochloride salt) ensures batch-to-batch reproducibility in high-throughput screening formats.

Sodium Channel Pharmacology: Investigating Gate-Dependent Blockade Mechanisms Independent of Dopaminergic Confounds

Utilize 4-Amino-1-phenothiazin-10-yl-butan-1-one in voltage-clamp electrophysiology experiments to probe the structure-activity relationship of sodium channel gate-dependent blockade. SAR evidence indicates that N-(10)-amide phenothiazines exhibit altered voltage-dependence compared to classic alkylamine-substituted analogs (e.g., chlorpromazine), which preferentially block inactivated channels [1]. The 4-aminobutan-1-one side chain provides a structurally defined probe for mapping the local anesthetic binding site while avoiding the dopamine D2 receptor activity that complicates interpretation with chlorpromazine and related antipsychotics [2]. Recommended conditions: whole-cell patch clamp on recombinant Naᵥ1.5 channels; compare tonic block (resting-state) versus use-dependent block at stimulation frequencies of 0.1–10 Hz.

Phenothiazine Library Screening: Primary Amine as a Synthetic Handle for Hit-to-Lead Derivatization

Incorporate 4-Amino-1-phenothiazin-10-yl-butan-1-one into medicinal chemistry workflows as a versatile scaffold for parallel synthesis and structure-activity relationship expansion. The primary amine terminus of the butan-1-one side chain provides a reactive handle for amide coupling, reductive amination, or bioconjugation reactions—functionality absent in fully alkylated phenothiazine analogs such as chlorpromazine or 2-ethyl-1-phenothiazin-10-yl-butan-1-one [1]. The hydrochloride salt form offers superior aqueous solubility (estimated >10-fold improvement over free base), facilitating solution-phase chemistry and biological assay preparation [2]. Recommended use: starting material for focused library synthesis targeting BChE selectivity optimization or sodium channel isoform profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-1-phenothiazin-10-yl-butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.